![molecular formula C10H8ClN3O4S B3855784 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole
説明
1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has been widely used in scientific research. This compound is also known as CNPSIM and belongs to the family of imidazole derivatives. CNPSIM has shown promising results in various research studies, and its applications have been explored in different fields.
作用機序
The mechanism of action of CNPSIM involves the inhibition of PKC activity by binding to its regulatory domain. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation and survival. CNPSIM has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CNPSIM has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the levels of glucose and insulin in diabetic animal models. CNPSIM has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CNPSIM has been found to reduce inflammation in models of inflammatory diseases.
実験室実験の利点と制限
The advantages of using CNPSIM in lab experiments include its high potency and selectivity towards PKC. It has also been found to be stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of using CNPSIM include its low solubility in water, which can affect its bioavailability. It also has a short half-life in vivo, which requires frequent dosing.
将来の方向性
There are several future directions for the use of CNPSIM in scientific research. One direction is to explore its potential as a therapeutic agent for cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its role in modulating immune responses and inflammation. Additionally, the development of more potent and selective analogs of CNPSIM could lead to the discovery of new therapeutic agents.
科学的研究の応用
CNPSIM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the development of diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, CNPSIM has been explored as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZQQOTBCDWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




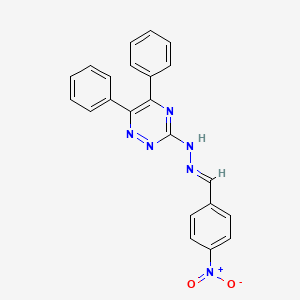
![7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B3855716.png)
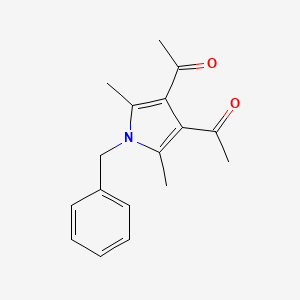
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)
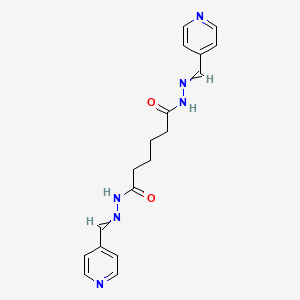


![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)
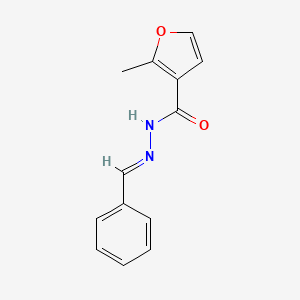
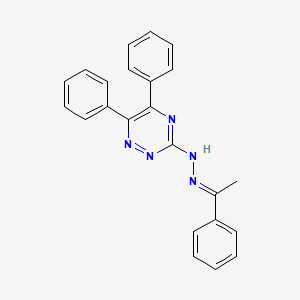
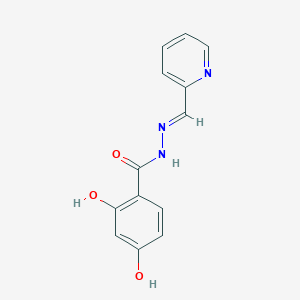
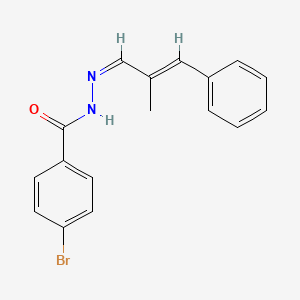
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)